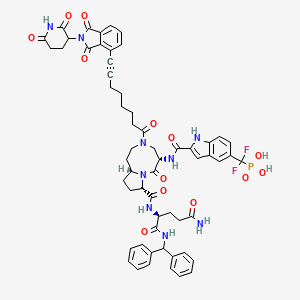

PROTAC STAT3 degrader-2

Description

Foundational Principles of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules, meaning they have two distinct active ends connected by a chemical linker. researchgate.netunipg.itnih.gov One end binds to a specific protein of interest (POI) that is associated with a disease, while the other end recruits an E3 ubiquitin ligase. researchgate.netunipg.itnih.gov This dual-binding action brings the POI and the E3 ligase into close proximity, forming a ternary complex. unipg.itnih.govirbbarcelona.org The formation of this complex is a critical step that initiates the process of targeted protein degradation. researchgate.netunipg.it

Unlike traditional inhibitors that only block the function of a protein, PROTACs lead to the complete removal of the target protein from the cell. researchgate.netnih.gov This offers several advantages, including the potential to target proteins previously considered "undruggable," such as transcription factors and scaffolding proteins. nih.govirbbarcelona.orgtandfonline.com The catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple target protein molecules, leading to a prolonged therapeutic effect. tandfonline.comnih.gov The design of a PROTAC, including the choice of ligands and the nature of the linker, is crucial for its efficacy and selectivity. researchgate.net

The Role of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the degradation of the majority of intracellular proteins, playing a critical role in maintaining cellular homeostasis. frontiersin.orgpreprints.orgmdpi.comrsc.org This system involves a highly regulated process called ubiquitination, where ubiquitin, a small protein, is attached to a substrate protein. preprints.orgmdpi.com This process is carried out by a cascade of enzymes: E1 ubiquitin-activating enzymes, E2 ubiquitin-conjugating enzymes, and E3 ubiquitin ligases. preprints.orgmdpi.com The E3 ligases are particularly important as they provide substrate specificity, ensuring that only specific proteins are targeted for degradation. frontiersin.orgpreprints.org

Once a protein is tagged with a chain of ubiquitin molecules, it is recognized and degraded by the 26S proteasome, a large protein complex. mdpi.comrsc.org The UPS is involved in the regulation of numerous cellular processes, including cell cycle control, DNA repair, and immune responses. preprints.orgmdpi.com Dysregulation of the UPS can lead to the accumulation of abnormal proteins, which is a hallmark of various diseases, including cancer and neurodegenerative disorders. frontiersin.orgpreprints.orgrsc.org

Aberrant Signal Transducer and Activator of Transcription 3 (STAT3) Activation in Disease Contexts

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and differentiation. doi.orgmdpi.comoup.com In normal physiological conditions, STAT3 activation is tightly controlled. tandfonline.com However, in many diseases, particularly cancer, STAT3 is often found to be constitutively activated. tandfonline.comdoi.orgmdpi.com

This aberrant activation of STAT3 has been observed in a wide range of solid tumors and hematological malignancies, including breast cancer, lung cancer, and leukemia. doi.orgmdpi.com Persistent STAT3 signaling promotes tumor growth and progression by upregulating genes that drive cell proliferation and prevent apoptosis. doi.orgmdpi.com Dysregulated STAT3 activity is also implicated in other conditions such as inflammatory diseases and neurodegenerative disorders. tandfonline.comoup.comnih.govaacrjournals.org For instance, in some cancers, the overexpression of STAT3 is associated with advanced disease stages. nih.gov

Rationale for PROTAC-Mediated STAT3 Degradation as an Advanced Therapeutic Strategy

Given the central role of aberrant STAT3 activation in various diseases, it has become an attractive target for therapeutic intervention. tandfonline.comfrontiersin.org However, developing traditional small-molecule inhibitors for STAT3 has been challenging due to the lack of a well-defined enzymatic active site. nih.govresearchgate.net This is where PROTAC technology offers a significant advantage. tandfonline.comnih.gov

By inducing the degradation of the entire STAT3 protein, PROTACs can overcome the limitations of conventional inhibitors. nih.govtandfonline.comnih.gov This approach not only inhibits the function of STAT3 but also eliminates its scaffolding and non-transcriptional roles. nih.gov PROTAC-mediated degradation can lead to a more potent and sustained inhibition of STAT3 signaling. nih.govfrontiersin.org Furthermore, the catalytic mode of action and the potential for enhanced selectivity make PROTACs a promising strategy for targeting STAT3 in diseases where its activity is dysregulated. tandfonline.comnih.gov The development of selective and potent STAT3 degraders, such as PROTAC STAT3 degrader-2, represents a significant step forward in the quest for effective therapies for STAT3-driven diseases. frontiersin.orgmedchemexpress.com

Research Findings on this compound

This compound has been identified as a selective and effective degrader of the STAT3 protein. medchemexpress.com In vitro studies have provided initial insights into its biological activity.

In the Molm-16 cell line, this compound demonstrated a half-maximal degradation concentration (DC50) of 3.54 μM. medchemexpress.com The DC50 value represents the concentration of the degrader required to reduce the level of the target protein by 50%. Furthermore, it exhibited cell growth-inhibitory activity in Molm-16 cells with a half-maximal inhibitory concentration (IC50) of 0.582 μM after a 4-day treatment. medchemexpress.com

Conversely, in the SU-DHL-1 cell line, this compound did not show a significant effect on cell growth, with an IC50 value greater than 10 μM. medchemexpress.com It was also found to be ineffective at reducing the levels of total STAT3 and its phosphorylated form (pSTATSY705) in SU-DHL-1 cells at concentrations up to 5 μM. medchemexpress.com This suggests a degree of cell-line specificity in its activity.

It is noteworthy that this compound contains an alkyne group, making it suitable for use as a click chemistry reagent. medchemexpress.com This feature allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, enabling its conjugation with other molecules that contain azide (B81097) groups. medchemexpress.com

Interactive Data Table: Biological Activity of this compound

| Cell Line | Assay | Value | Reference |

| Molm-16 | DC50 (STAT3 degradation) | 3.54 μM | medchemexpress.com |

| Molm-16 | IC50 (cell growth inhibition, 4 days) | 0.582 μM | medchemexpress.com |

| SU-DHL-1 | IC50 (cell growth inhibition) | >10 μM | medchemexpress.com |

| SU-DHL-1 | STAT3/pSTATSY705 reduction (up to 5 μM) | Ineffective | medchemexpress.com |

Properties

Molecular Formula |

C59H60F2N9O13P |

|---|---|

Molecular Weight |

1172.1 g/mol |

IUPAC Name |

[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |

InChI |

InChI=1S/C59H60F2N9O13P/c60-59(61,84(81,82)83)38-21-23-41-37(31-38)32-43(63-41)53(75)65-44-33-68(49(73)20-11-3-1-2-6-13-34-18-12-19-40-50(34)58(80)70(56(40)78)46-26-28-48(72)66-55(46)77)30-29-39-22-25-45(69(39)57(44)79)54(76)64-42(24-27-47(62)71)52(74)67-51(35-14-7-4-8-15-35)36-16-9-5-10-17-36/h4-5,7-10,12,14-19,21,23,31-32,39,42,44-46,51,63H,1-3,11,20,22,24-30,33H2,(H2,62,71)(H,64,76)(H,65,75)(H,67,74)(H,66,72,77)(H2,81,82,83)/t39-,42+,44+,45+,46?/m1/s1 |

InChI Key |

ZMCYXBJXBBCEIP-DYGUMZBISA-N |

Isomeric SMILES |

C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |

Canonical SMILES |

C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6C(=CC=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |

Origin of Product |

United States |

Design and Rational Engineering of Protac Stat3 Degrader 2

Structural Design Principles of Heterobifunctional PROTACs

PROTACs are heterobifunctional molecules, meaning they consist of two distinct active parts joined by a linker. nih.govmdpi.com The fundamental principle behind their function is to bring a target protein and an E3 ubiquitin ligase into close proximity. nih.govnih.gov This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the cell's proteasome. nih.gov The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules. nih.gov

The design of a PROTAC like SD-36 involves three key components:

A ligand that binds to the target protein (STAT3).

A ligand that recruits an E3 ubiquitin ligase.

A chemical linker that connects these two ligands. mdpi.com

The successful formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for efficient protein degradation. openlabnotebooks.org

Selection and Optimization of STAT3 Targeting Ligand Moieties

Signal Transducer and Activator of Transcription 3 (STAT3) has been a difficult protein to target with traditional inhibitors due to its lack of deep, well-defined binding pockets. nih.govjci.org The development of STAT3-targeting PROTACs required the identification of a suitable ligand that could bind to STAT3 with sufficient affinity and provide a site for linker attachment.

For SD-36, the STAT3-targeting ligand is derived from SI-109 , a potent small-molecule inhibitor of the STAT3 SH2 domain. nih.govnih.gov The SH2 domain is critical for the dimerization of STAT3, a key step in its activation and subsequent gene transcription. nih.gov SI-109 was developed through extensive optimization of earlier compounds to achieve high binding affinity and cell permeability. luc.edu The co-crystal structure of SI-109 with the STAT3 SH2 domain revealed that a specific amino group was exposed to the solvent, making it an ideal attachment point for a linker without disrupting its binding to STAT3. nih.gov

| Compound | Target | Binding Affinity (Ki) |

| SI-109 | STAT3 SH2 Domain | 14 nM |

Recruitment of E3 Ubiquitin Ligases (e.g., Cereblon (CRBN), Von Hippel-Lindau (VHL) Ligase)

A critical component of a PROTAC is its ability to recruit an E3 ubiquitin ligase. While over 600 E3 ligases exist in humans, only a few have been effectively harnessed for PROTAC design, with Cereblon (CRBN) and the Von Hippel-Lindau (VHL) protein being the most common. mdpi.com

In the case of SD-36, the E3 ligase-recruiting moiety is a ligand for Cereblon (CRBN) . nih.govmdpi.com Specifically, an analog of lenalidomide, a known CRBN ligand, was used. nih.gov The selection of the CRBN E3 ligase complex was strategic, as ligands for CRBN are well-characterized and have been successfully used in other PROTACs. nih.govbiorxiv.org To confirm that the degradation activity of SD-36 is dependent on CRBN, a control molecule called SD-36Me was synthesized. SD-36Me has a methyl group added to the CRBN ligand, which blocks its ability to bind to CRBN. As expected, SD-36Me was unable to induce the degradation of STAT3, confirming the essential role of CRBN recruitment. nih.govresearchgate.net

Design and Influence of Linker Chemistry and Length on Degrader Efficiency

The linker component of a PROTAC is not merely a spacer but plays a crucial role in the efficiency and selectivity of the degrader. openlabnotebooks.orgnih.gov The length, rigidity, and chemical composition of the linker determine the geometry of the ternary complex, influencing the interactions between the target protein and the E3 ligase. frontiersin.org

In the design of SD-36, a series of potential STAT3 degraders were synthesized with linkers of varying lengths, connecting the STAT3 inhibitor SI-109 to the CRBN ligand. nih.gov The optimal linker for SD-36 was found to be a six-carbon alkyl chain. nih.gov This particular linker length and composition likely orients the STAT3 and CRBN proteins in a way that is optimal for ubiquitination. Research has shown that even minor changes in linker length can dramatically affect degradation potency. nih.govresearchgate.net For instance, a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker might lead to reduced efficacy due to excessive flexibility. nih.govresearchgate.net

Structure-Guided and Phenotypic Discovery Methodologies

The development of SD-36 was a prime example of structure-based drug design . nih.govjci.org This approach relies on the three-dimensional structural information of the target protein to design molecules that can bind to it with high affinity and specificity. The crystal structure of the STAT3 SH2 domain in complex with its inhibitors provided a detailed map for optimizing the ligand and identifying the best attachment point for the linker. nih.gov

While structure-based design was central to the creation of SD-36, phenotypic screening also plays a role in the discovery of PROTACs. nih.gov In a phenotypic approach, libraries of compounds are tested for their ability to induce a desired cellular effect (e.g., cell death in cancer cells) without prior knowledge of the specific target. This can sometimes lead to the discovery of novel degraders. nih.gov For SD-36, after its rational design, its efficacy was confirmed through extensive testing in various cancer cell lines, where it was shown to potently reduce STAT3 levels and inhibit cell growth. nih.govresearchgate.net

Specific Molecular Features and Architecture of PROTAC STAT3 Degrader-2 (SD-36)

SD-36 is a heterobifunctional molecule with a specific architecture designed for potent and selective STAT3 degradation. nih.govnih.gov

STAT3-binding moiety: The molecule incorporates the core structure of SI-109, which binds to the SH2 domain of STAT3. nih.gov

E3 Ligase-recruiting moiety: It features a lenalidomide-based ligand that recruits the CRBN E3 ubiquitin ligase. nih.gov

Linker: A six-carbon alkyl linker connects the STAT3-binding and CRBN-recruiting moieties. nih.gov

| Component | Description |

| STAT3 Ligand | SI-109 (binds to SH2 domain) |

| E3 Ligase Ligand | Lenalidomide analog (binds to CRBN) |

| Linker | Six-carbon alkyl chain |

Molecular and Cellular Mechanisms of Protac Stat3 Degrader 2 Activity

Formation and Stabilization of the PROTAC-STAT3-E3 Ligase Ternary Complex

The initial and critical step in the mechanism of action for PROTAC STAT3 degrader-2 is the formation of a ternary complex, which consists of the PROTAC molecule, the target protein (STAT3), and an E3 ubiquitin ligase. nih.govfrontiersin.org PROTACs are heterobifunctional molecules, featuring two distinct ligands connected by a chemical linker. frontiersin.orgrsc.orgmdpi.com One ligand is designed to bind to the protein of interest (POI), in this case STAT3, while the other ligand recruits an E3 ubiquitin ligase. frontiersin.orgrsc.orgmdpi.com

The formation of this E3-PROTAC-POI ternary complex is a transient event, but its stability is a key determinant of the degrader's efficacy. rsc.orgresearchgate.net The linker's composition and length are crucial, as they influence the spatial arrangement and interactions between STAT3 and the E3 ligase, which in turn affects the efficiency of the subsequent ubiquitination process. rsc.orgresearchgate.net For instance, the STAT3 degrader SD-36 was designed by linking the STAT3 inhibitor SI-109 to a ligand for the cereblon (CRBN) E3 ligase. nih.govaacrjournals.orgmdpi.com Similarly, another STAT3 degrader, STAT3DPROTAC, conjugates a STAT3-specific decoy oligodeoxynucleotide to thalidomide, a known CRBN ligand. biorxiv.orgnih.gov The stability of this ternary complex can be enhanced by cooperative protein-protein interactions between the E3 ligase and the target protein, which can lead to improved potency and selectivity of the degrader. arvinas.com

E3 Ligase-Mediated Ubiquitination of STAT3

Once the ternary complex is formed, the recruited E3 ubiquitin ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the STAT3 protein. aacrjournals.orgfrontiersin.org This process, known as ubiquitination, marks the target protein for destruction by the proteasome. frontiersin.orgrsc.org

The E3 ligase acts as a scaffold, positioning the E2 enzyme and the substrate (STAT3) in a way that promotes the efficient transfer of ubiquitin. rsc.org The ubiquitin is typically attached to specific lysine (B10760008) residues on the surface of the target protein. rsc.org This initial ubiquitination event can be followed by the addition of more ubiquitin molecules, forming a polyubiquitin (B1169507) chain. rsc.org

The type of E3 ligase recruited by the PROTAC is a critical factor. While over 600 E3 ligases are encoded in the human genome, only a few, such as cereblon (CRBN) and von Hippel-Lindau (VHL), have been successfully utilized in PROTAC design. mdpi.com For many STAT3 degraders, including SD-36 and STAT3DPROTAC, the recruited E3 ligase is CRBN. nih.govbiorxiv.org The dependence on a specific E3 ligase can be demonstrated experimentally; for example, the degradation of STAT3 by TSM-1, another STAT3 PROTAC, is blocked when cells are pre-treated with an excess of the CRBN ligand lenalidomide, confirming that TSM-1's activity is CRBN-dependent. nih.gov

The transfer of ubiquitin by the E3 ligase is not random; it occurs on specific lysine residues on the surface of the target protein. rsc.org Computational modeling and experimental studies have been employed to identify these specific sites on STAT3.

For the STAT3 degrader STAT3DPROTAC, molecular modeling of the ternary complex predicted that lysine residues K601 and K626 on STAT3 are potential ubiquitination sites. biorxiv.orgnih.govbiorxiv.org These residues are located near the area where the E2 ubiquitin-conjugating enzyme would bind to the E3 ligase complex. biorxiv.orgbiorxiv.org

To validate these predictions, experiments were conducted using cells expressing mutated versions of STAT3 where these lysine residues were changed to alanine, a non-ubiquitinatable amino acid. The results showed that mutating either K601 or K626 significantly reduced the degradation of STAT3 induced by STAT3DPROTAC. biorxiv.org When both K601 and K626 were mutated, the STAT3 protein became completely resistant to degradation by this PROTAC. biorxiv.org This indicates that both K601 and K626 are non-redundant and essential ubiquitination sites for the CRBN-mediated degradation of STAT3 induced by STAT3DPROTAC. biorxiv.orgresearchgate.net

| STAT3 Variant | Susceptibility to STAT3DPROTAC-induced Degradation | Reference |

|---|---|---|

| Wild-Type STAT3 | Susceptible | biorxiv.org |

| STAT3 K601A Mutant | Reduced (80-90% loss of effect) | biorxiv.org |

| STAT3 K626A Mutant | Reduced (80-90% loss of effect) | biorxiv.org |

| STAT3 K601A/K626A Double Mutant | Completely Resistant | biorxiv.org |

The process of ubiquitination often involves the formation of a polyubiquitin chain, where multiple ubiquitin molecules are linked together on the target protein. The way these ubiquitin molecules are linked to each other, known as ubiquitin chain dynamics, plays a crucial role in determining the fate of the ubiquitinated protein.

Ubiquitin itself has seven lysine residues, and the linkage of the polyubiquitin chain can occur through any of these. rsc.org Chains linked through lysine 48 (K48) are the primary signal for proteasomal degradation. rsc.org The E3 ligase, brought into proximity by the PROTAC, facilitates the iterative addition of ubiquitin molecules to form these K48-linked polyubiquitin chains on STAT3. rsc.org Once a sufficiently long polyubiquitin chain is formed, the modified STAT3 protein is recognized by the 26S proteasome. rsc.org

Proteasomal Degradation of Polyubiquitinated STAT3

The final step in the PROTAC-mediated degradation pathway is the destruction of the polyubiquitinated STAT3 protein by the 26S proteasome. nih.govfrontiersin.orgnih.gov The proteasome is a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation. frontiersin.org

The polyubiquitin chain on STAT3 acts as a recognition signal for the proteasome. frontiersin.org The ubiquitinated protein is then unfolded and threaded into the catalytic core of the proteasome, where it is cleaved into small peptides. arvinas.com This process is dependent on the proteasome's activity. The use of proteasome inhibitors, such as MG132, has been shown to block the degradation of STAT3 induced by PROTACs like TSM-1 and STAT3DPROTAC, confirming the proteasome-dependent nature of this process. biorxiv.orgnih.gov

Catalytic Nature and Event-Driven Pharmacology of STAT3 Degradation

A key feature that distinguishes PROTACs from traditional small-molecule inhibitors is their catalytic mode of action and "event-driven" pharmacology. aacrjournals.orgarvinas.comnih.gov Unlike inhibitors that operate on a one-to-one stoichiometric basis with their target, a single PROTAC molecule can induce the degradation of multiple target protein molecules. arvinas.comfrontiersin.org

After the ubiquitinated STAT3 is targeted to the proteasome for degradation, the PROTAC molecule is released and can then bind to another STAT3 protein and another E3 ligase, initiating a new cycle of degradation. mdpi.comarvinas.com This catalytic turnover allows PROTACs to be effective at sub-stoichiometric concentrations, meaning that lower doses are required to achieve and maintain target protein degradation compared to traditional inhibitors. nih.govfrontiersin.org This "event-driven" pharmacology, where the pharmacological effect is driven by the transient recruitment of the degradation machinery rather than continuous occupancy of the target's active site, leads to a sustained degradation of the target protein. arvinas.comnih.gov For example, the degradation of STAT3 by the PROTAC TSM-1 was shown to be persistent, with decreased protein levels remaining even 24 hours after the drug was washed out. nih.gov This sustained action is a significant advantage of the PROTAC approach for targeting proteins like STAT3.

Preclinical Efficacy of this compound Explored

The novel proteolysis-targeting chimera (PROTAC), STAT3 degrader-2, also known as SD-36, has demonstrated significant preclinical efficacy in targeting the historically challenging STAT3 protein. This bifunctional molecule works by recruiting the cellular machinery to induce the degradation of STAT3, a key player in cancer cell survival and proliferation.

In Vitro Cellular Efficacy and Potency

Quantitative Assessment of STAT3 Protein Depletion

This compound has shown the ability to potently and rapidly induce the degradation of STAT3 protein in various cancer cell lines. In MOLM-16 leukemia cells, SD-36 treatment led to the complete depletion of both monomeric and dimeric forms of STAT3 protein within 5 hours at a concentration of 1 µM. luc.edumedchemexpress.com The degradation of STAT3 by SD-36 is dose-dependent, with estimated half-maximal degradation concentration (DC50) values of 0.38 µM in MOLM-16 cells after a 4-hour treatment. nih.gov In SU-DHL-1 lymphoma cells, the DC50 for STAT3 degradation was determined to be 61 nM after a 14-hour treatment. nih.gov Another report cites a DC50 of 3.54 µM in MOLM-16 cells. medchemexpress.eumedchemexpress.euchemsrc.commedchemexpress.comchemsrc.comabmole.com The degradation is dependent on the proteasome and the E3 ligase cereblon (CRBN), confirming its mechanism of action as a PROTAC. luc.edunih.gov

Evaluation of STAT3 Transcriptional Network Suppression

The degradation of the STAT3 protein by SD-36 leads to a profound suppression of its transcriptional activity. In a STAT3-dependent reporter cell line, SD-36 exhibited an IC50 of 10 nM for suppressing STAT3 transcriptional activity, proving to be over 1,000 times more potent than its corresponding STAT3 inhibitor, SI-109. medchemexpress.comnih.govabmole.commedchemexpress.com This potent suppression of STAT3's transcriptional network was further confirmed in leukemia and lymphoma cells. luc.edunih.govosti.govgrantome.comresearchgate.net

Impact on Cell Growth, Proliferation, and Viability in Relevant Disease Cell Lines

SD-36 has demonstrated strong growth-inhibitory effects in a variety of leukemia and lymphoma cell lines. luc.edunih.govosti.govresearchgate.net In a panel of cell lines including MOLM-16, DEL, Karpas-299, KI-JK, SU-DHL-1, and SUP-M2, SD-36 showed potent anti-proliferative activity with IC50 values less than 2 µM after a 4-day treatment. medchemexpress.commedchemexpress.comtargetmol.com Specifically, in MOLM-16 cells, the IC50 for cell growth inhibition was 0.582 µM. medchemexpress.com However, in SU-DHL-1 cells, the IC50 was greater than 10 µM, suggesting variability in sensitivity across different cell lines. medchemexpress.com

Analysis of Cell Cycle Modulation and Apoptosis Induction

The anti-proliferative effects of SD-36 are attributed to its ability to induce cell-cycle arrest and/or apoptosis in sensitive cancer cell lines. luc.edumedchemexpress.comnih.govabmole.comosti.govresearchgate.net The induction of apoptosis is a key mechanism through which SD-36 exerts its anti-tumor activity. targetmol.com In MOLM-16 cells, treatment with 1 µM of SD-36 for 48 hours resulted in cell cycle arrest. luc.edu

Cross-Cell Line and Cross-Species Activity Assessment

SD-36 has demonstrated efficacy across multiple human leukemia and lymphoma cell lines. luc.edumedchemexpress.com Furthermore, it has been shown to efficiently degrade STAT3 protein in murine cells, indicating cross-species activity. luc.edu The degrader is also effective against mutated forms of STAT3, such as the D661Y and K658R mutants found in some hematopoietic and lymphoid tumors. nih.gov This broad activity highlights its potential for treating a range of STAT3-dependent cancers.

In Vivo Preclinical Model Evaluation

The in vivo efficacy of this compound has been evaluated in multiple xenograft mouse models of human cancers. A single dose of SD-36 was capable of inducing complete and long-lasting degradation of STAT3 protein in tumor tissues. luc.edunih.govacs.org This sustained pharmacodynamic effect translated into significant anti-tumor activity. In xenograft models of MOLM-16 leukemia, SU-DHL-1 lymphoma, and SUP-M2 lymphoma, administration of SD-36 at well-tolerated doses led to complete and durable tumor regression. luc.eduabmole.commedchemexpress.comosti.govresearchgate.netscientificarchives.com

Preclinical Efficacy Studies of Protac Stat3 Degrader 2

In Vivo Preclinical Model Evaluation

Efficacy in Xenograft Models of STAT3-Dependent Malignancies

PROTAC STAT3 degrader-2 has been evaluated in several xenograft models of STAT3-dependent cancers, including leukemia, lymphoma, and glioma, showing potent anti-tumor activity. luc.edunih.govosti.gov In models of acute myeloid leukemia (AML) and anaplastic large-cell lymphoma (ALCL), the compound has been particularly effective. luc.eduaacrjournals.org

The degrader was tested in xenograft models using various cancer cell lines. For instance, in a MOLM-16 xenograft model, representing acute myeloid leukemia, SD-36 demonstrated significant therapeutic effects. medchemexpress.comacs.org Similarly, in a SU-DHL-1 xenograft model for lymphoma, the compound also showed potent activity. medchemexpress.com The efficacy of SD-36 extends to solid tumors as well, with studies showing its ability to suppress tumor growth in glioma xenografts. nih.govnih.gov Further research has also explored its potential in venetoclax-resistant AML, indicating its efficacy in overcoming drug resistance. biorxiv.org

Assessment of Tumor Growth Inhibition and Regression

Treatment with this compound has resulted in substantial tumor growth inhibition and, in some cases, complete and lasting tumor regression in multiple xenograft mouse models. luc.eduosti.govnih.gov Studies have shown that the compound effectively inhibits the proliferation of a subset of acute myeloid leukemia and anaplastic large-cell lymphoma cell lines by inducing cell-cycle arrest and/or apoptosis. luc.edumedchemexpress.comnih.gov

In the MOLM-16 xenograft model, administration of SD-36 led to complete tumor regression. medchemexpress.comacs.org Similarly, in the SU-DHL-1 xenograft model, the degrader not only inhibited tumor growth effectively but also achieved complete tumor regression at certain dose schedules. medchemexpress.com The potent anti-tumor activity of SD-36 has been consistently observed across different STAT3-dependent cancer models. luc.educancer-research-network.com

Table 1: Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Cancer Type | Outcome | Reference |

|---|---|---|---|

| MOLM-16 | Acute Myeloid Leukemia | Complete and long-lasting tumor regression | medchemexpress.comacs.org |

| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | Effective tumor growth inhibition and complete tumor regression | medchemexpress.com |

| SUP-M2 | Anaplastic Large-Cell Lymphoma | Complete inhibition of tumor growth | medchemexpress.com |

| Glioma | Brain Tumor | Sensitizes the antitumor effect of TMZ | nih.govnih.gov |

Pharmacodynamic Biomarkers of STAT3 Degradation in Preclinical Tissues

The mechanism of action of this compound involves the selective depletion of the STAT3 protein. luc.educancer-research-network.com Pharmacodynamic studies in preclinical models have confirmed the effective and selective degradation of STAT3 in tumor tissues. nih.govcancer-research-network.com A single dose of SD-36 was shown to induce a long-lasting pharmacodynamic effect, leading to sustained STAT3 degradation in mouse xenograft tumors. luc.edunih.gov

This degradation of STAT3 protein subsequently leads to the suppression of its transcriptional network. luc.edunih.gov Quantitative RT-PCR analysis has confirmed that a set of STAT3 target genes are significantly downregulated in vivo following treatment with SD-36. nih.gov This selective depletion of STAT3 protein was observed in both MOLM-16 and SU-DHL-1 tumors without significantly affecting the levels of other STAT proteins, highlighting the high selectivity of the degrader. nih.gov The degradation of STAT3 was also confirmed in patient-derived xenograft models of glioma. nih.govnih.gov

Modulation of the Tumor Microenvironment and Anti-Tumor Immunity

Beyond its direct effects on tumor cells, this compound has been shown to modulate the tumor microenvironment (TME). larvol.com STAT3 plays a crucial role in regulating immunity, and its degradation can lead to changes in the immune cell landscape within the tumor. dp.tech

Studies have suggested that the degradation of STAT3 can remodel an immunosuppressive TME into an immunosupportive one, thereby boosting anti-tumor immunity. larvol.com In some preclinical models, treatment with a STAT3 degrader led to an increase in the infiltration of CD8+ T cells and an increase in cytokines such as IL-2, TNF-α, and IFN-γ in tumor tissues, indicating T-cell activation. nih.gov This modulation of the TME suggests that STAT3 degradation could be a promising strategy for cancer immunotherapy, potentially sensitizing cancers to immune checkpoint blockade. larvol.comdp.tech

Target Selectivity and Specificity of Protac Stat3 Degrader 2

Comparative Degradation Analysis Across STAT Family Proteins

A key attribute of PROTAC STAT3 degrader-2 (SD-36) is its exceptional selectivity for STAT3 over other members of the STAT protein family. luc.edu The STAT family consists of seven members (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6) that share significant structural homology, making selective targeting a considerable challenge. ashpublications.org

Research has shown that while the warhead molecule of SD-36, the STAT3 inhibitor SI-109, possesses a 20-fold binding selectivity for STAT3 over STAT1 and STAT4, the PROTAC molecule itself exhibits a much higher degree of functional selectivity. luc.edunih.gov In cellular assays, SD-36 induces the potent and rapid degradation of the STAT3 protein at low nanomolar concentrations but fails to degrade other STAT proteins. nih.govnih.gov This demonstrates a clear advantage of the degradation-based approach, as it translates modest binding selectivity into a highly specific degradation outcome. nih.gov Studies using various cancer cell lines confirmed that SD-36 treatment leads to a significant reduction in STAT3 levels while the levels of other STAT family members, such as STAT1 and STAT5, remain unaffected. nih.govbiorxiv.org

Table 1: Comparative Effect of SD-36 on STAT Family Proteins

| Compound | Target Protein | Observed Effect in Cells | Source |

|---|---|---|---|

| This compound (SD-36) | STAT3 | Potent degradation | luc.edunih.govnih.gov |

| This compound (SD-36) | STAT1 | No degradation observed | nih.govbiorxiv.org |

| This compound (SD-36) | STAT4 | No degradation observed | nih.gov |

| This compound (SD-36) | STAT5 | No degradation observed | biorxiv.org |

| SI-109 (Inhibitor) | STAT3 | Binds with high affinity | nih.govnih.gov |

| SI-109 (Inhibitor) | STAT1 / STAT4 | Binds with ~20-fold lower affinity | nih.gov |

Mechanisms Contributing to Enhanced Selectivity of Degraders over Inhibitors

The superior selectivity of PROTAC degraders like SD-36 compared to conventional inhibitors stems from their distinct mechanism of action. jci.org Traditional inhibitors function via an "occupancy-driven" model, where they must continuously bind to a target's active site to exert their effect. This often requires high drug concentrations and increases the risk of off-target effects due to binding to structurally similar proteins. jci.org

In contrast, PROTACs operate in a catalytic, "event-driven" manner. jci.org The mechanism involves the formation of a ternary complex between the target protein (STAT3), the PROTAC molecule (SD-36), and an E3 ubiquitin ligase—in this case, Cereblon (CRBN). biorxiv.orgmedchemexpress.com This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. nih.gov Several factors contribute to the enhanced selectivity of this process:

Ternary Complex Specificity : The formation of a stable and productive ternary complex is highly specific. Even if the PROTAC's warhead has some affinity for an off-target protein, degradation will not occur unless a viable ternary complex can be formed with the E3 ligase. The surface topology of other STAT proteins may not be conducive to forming this complex, thus preventing their ubiquitination and degradation.

Catalytic Nature : Because the PROTAC molecule is released after inducing ubiquitination, a single molecule can mediate the destruction of multiple target protein molecules. jci.org This allows for potent and sustained target suppression at low doses, minimizing the exposure required for efficacy and reducing the likelihood of engaging off-targets. jci.org

Potency Amplification : The degradation-based mechanism results in a significant amplification of functional potency. For instance, SD-36 is over 1,000 times more potent than its corresponding inhibitor, SI-109, in suppressing the transcriptional activity of STAT3. luc.edunih.gov

Assessment of Off-Target Degradation Profiles

To ensure the specificity of a degrader, its proteome-wide effects must be rigorously assessed. For this compound (SD-36), unbiased proteomic analyses were conducted to identify any potential off-target degradation. nih.gov

In these studies, multiple cancer cell lines were treated with a high concentration of SD-36 (10 μM) to maximize the chance of detecting off-target effects. The results were remarkable for their specificity. Of the approximately 5,500 proteins quantified in each cell line, STAT3 was the only protein whose levels were significantly reduced. nih.gov This demonstrates that SD-36 possesses an exceptionally clean degradation profile, with no significant off-target effects observed across thousands of other proteins. nih.gov In stark contrast, the parent inhibitor SI-109, at the same concentration, had no measurable impact on the protein levels of STAT3 or any other proteins, highlighting the unique and specific action of the degrader. nih.gov

Table 2: Proteome-Wide Selectivity of SD-36

| Compound | Concentration Tested | Proteins Quantified | Significant Off-Target Degradation | Source |

|---|---|---|---|---|

| This compound (SD-36) | 10 µM | ~5,500 | None observed; only STAT3 was significantly degraded. | nih.gov |

Overcoming the "Undruggable" Challenge of STAT3

For decades, STAT3 has been considered an "undruggable" or highly challenging therapeutic target. luc.edunih.govashpublications.org This difficulty arises from its nature as a transcription factor, which lacks the deep, well-defined enzymatic pockets that are typically targeted by small-molecule inhibitors. jci.orgashpublications.org Previous attempts to develop STAT3 inhibitors were often hampered by low affinity, poor selectivity, or unfavorable drug-like properties. ashpublications.org

The PROTAC technology provides a novel strategy to effectively target such challenging proteins. jci.orgashpublications.org this compound (SD-36) overcomes these historical hurdles in several ways:

Targeting the Entire Protein : Instead of merely blocking a single function or domain, SD-36 mediates the complete removal of the STAT3 protein. This eliminates all its functions, including its roles in gene transcription and scaffolding, providing a more comprehensive inhibition of its signaling pathways. jci.orgnih.gov

Degrading All Forms of STAT3 : STAT3 signaling can be complex, involving both phosphorylated (active) and unphosphorylated forms, both of which can contribute to oncogenesis. nih.gov PROTAC-mediated degradation is effective against the entire cellular pool of STAT3, including both monomeric and dimeric forms, regardless of its phosphorylation status. nih.govmedchemexpress.com This is a significant advantage over inhibitors that may only target the phosphorylated, active state.

Sub-stoichiometric, Catalytic Action : The PROTAC approach does not require stoichiometric target occupancy. Its catalytic nature means that low, sub-stoichiometric concentrations are sufficient to induce profound and lasting protein degradation, a feature that is difficult to achieve with traditional inhibitors against targets like STAT3. jci.orgnih.gov

By leveraging the cell's own protein disposal system, this compound (SD-36) has transformed a previously intractable target into a druggable one, representing a promising therapeutic strategy for STAT3-dependent cancers. luc.edunih.gov

Mechanisms of Acquired Resistance to Protac Stat3 Degrader 2 and Mitigation Strategies

Characterization of Resistance Pathways to PROTAC-Mediated Protein Degradation

The efficacy of a PROTAC relies on the successful formation of a ternary complex, which consists of the PROTAC molecule, the target protein (STAT3), and an E3 ubiquitin ligase. ashpublications.orgnih.govresearchgate.net This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. ashpublications.orgfrontiersin.org Resistance can emerge from disruptions at any point in this process. ashpublications.orgresearchgate.net

Key resistance pathways include:

Alterations in the components of the ubiquitin-proteasome system (UPS) : This is a common route to resistance. ashpublications.org

Mutations in the target protein : These can prevent the PROTAC from binding effectively. ashpublications.org

Upregulation of drug efflux pumps : These can reduce the intracellular concentration of the PROTAC. ashpublications.org

Alterations in E3 Ubiquitin Ligase Expression or Function

PROTAC STAT3 degrader-2, like many first-generation PROTACs, utilizes the Cereblon (CRBN) E3 ligase to tag STAT3 for degradation. nih.govnih.gov Consequently, any changes that affect CRBN's function can lead to resistance.

Mechanisms of resistance related to E3 ligase alterations include:

Downregulation of CRBN : Reduced expression of CRBN limits the formation of the STAT3-PROTAC-CRBN ternary complex, thereby impairing STAT3 degradation. mdpi.comresearchgate.net

Mutations in CRBN : Genetic mutations in the CRBN gene can prevent the PROTAC from binding to the E3 ligase or disrupt the interaction between CRBN and other components of the E3 ligase complex, such as DDB1. mdpi.com

Loss-of-function mutations : Deletions or mutations in genes encoding components of the E3 ligase complex, such as Cullin 2 (CUL2) for VHL-recruiting PROTACs, can also confer resistance. mdpi.com

Target Protein Mutations Affecting Degrader Binding or Ubiquitination

For a PROTAC to be effective, it must bind to the target protein. Mutations in the STAT3 protein can interfere with this binding, leading to resistance.

Specific examples of resistance due to target protein mutations include:

Mutations in the STAT3 SH2 domain : The PROTAC SD-36, a STAT3 degrader, binds to the SH2 domain of STAT3. nih.gov Mutations in key residues within this domain, such as Arg609 or Ser611/Ser613, have been shown to make the STAT3 protein resistant to degradation. nih.govluc.edu

Mutations affecting ubiquitination sites : Computational modeling has identified specific lysine (B10760008) residues on STAT3 (K601 and K626) as potential ubiquitination sites. biorxiv.orgnih.gov Mutations at these sites, such as K601A/K626A, can result in complete resistance to PROTAC-induced degradation. biorxiv.orgnih.gov

Interestingly, not all STAT3 mutations confer resistance. For instance, the STAT3 degrader SD-36 can still effectively degrade STAT3 proteins with common cancer-associated mutations like D661Y and K658R, as these residues are not directly involved in degrader binding. nih.govluc.edunih.gov

Activation of Compensatory Signaling Pathways

Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways to bypass the inhibited pathway. mdpi.comnih.gov In the context of STAT3 degradation, this could involve the upregulation of other survival pathways that are independent of STAT3 signaling. For example, the inhibition of STAT3 can sometimes be insufficient to overcome the activation of compensatory signaling pathways that promote tumor growth and survival. nih.gov

| Resistance Mechanism | Description | Example |

|---|---|---|

| Alterations in E3 Ubiquitin Ligase | Downregulation or mutation of the E3 ligase (e.g., CRBN) prevents the formation of the ternary complex required for degradation. | Reduced CRBN expression leading to decreased efficacy of CRBN-recruiting PROTACs. mdpi.comresearchgate.net |

| Target Protein Mutations | Mutations in the STAT3 protein that either prevent the PROTAC from binding or block the ubiquitination process. | Mutations in the STAT3 SH2 domain (e.g., Arg609) or at key ubiquitination sites (e.g., K601, K626). nih.govbiorxiv.orgnih.gov |

| Compensatory Signaling | Activation of alternative survival pathways that are not dependent on STAT3. | Upregulation of other oncogenic pathways to maintain cell proliferation and survival. nih.gov |

Preclinical Strategies for Overcoming or Preventing Resistance Development

Several preclinical strategies are being explored to address the challenge of acquired resistance to PROTAC STAT3 degraders.

These strategies include:

Advanced Research Methodologies and Future Directions for Protac Stat3 Degrader 2

Development of Novel PROTAC Design Strategies (e.g., Ternary Complex Stabilizers, Hybrid Modalities)

While specific novel design strategies employed for PROTAC STAT3 degrader-2 are not extensively detailed in publicly available literature, the broader field of PROTAC design offers insights into potential avenues for its evolution. The formation of a stable ternary complex between the PROTAC, the target protein (STAT3), and an E3 ligase is paramount for efficient degradation. springernature.comresearchgate.netyoutube.comnih.gov Future iterations of this compound could incorporate ternary complex stabilizers to enhance the efficiency and duration of STAT3 degradation.

Furthermore, the development of hybrid modalities represents a promising frontier. This could involve conjugating this compound with other pharmacophores to create bifunctional molecules with synergistic activities. For instance, a hybrid molecule could simultaneously degrade STAT3 and inhibit a parallel oncogenic pathway, potentially overcoming resistance mechanisms. The exploration of different linkers is also a key aspect of PROTAC design, as the linker's length and composition critically influence the formation and stability of the ternary complex. nih.govexplorationpub.com

Integration of Omics Technologies for Comprehensive Biological Profiling (e.g., Proteomics, Transcriptomics)

A comprehensive understanding of the biological consequences of STAT3 degradation by this compound necessitates the integration of omics technologies. Proteomics studies would be instrumental in confirming the selectivity of this compound for STAT3 and identifying any off-target effects. For other STAT3 degraders, proteomic analyses have been crucial in demonstrating high selectivity. researchgate.net

Transcriptomics, on the other hand, can elucidate the downstream effects of STAT3 degradation on gene expression. By analyzing changes in the transcriptome, researchers can identify the pathways and cellular processes that are most affected by the removal of STAT3, providing a deeper understanding of the degrader's mechanism of action and potential therapeutic applications.

Preclinical Evaluation of Combination Therapeutic Approaches (e.g., with Immunotherapy, Chemotherapy)

The therapeutic potential of this compound is likely to be enhanced when used in combination with other anti-cancer agents. Preclinical studies evaluating such combinations are a critical next step.

Combination with Immunotherapy: STAT3 is known to play a role in tumor immune evasion. Its degradation could potentially enhance anti-tumor immunity, making it a prime candidate for combination with immunotherapies like checkpoint inhibitors. For instance, another STAT3 degrader, TSM-1, has been shown to reduce PD-L1 expression and, in combination with an anti-PD-L1 antibody, induce more significant tumor regression in preclinical models. nih.gov

Combination with Chemotherapy: Combining this compound with conventional chemotherapy is another promising strategy. STAT3 is implicated in resistance to various chemotherapeutic agents. nih.gov Therefore, degrading STAT3 could re-sensitize resistant tumors to chemotherapy, leading to improved treatment outcomes. Preclinical models would be essential to determine the optimal dosing and scheduling for such combination therapies.

Exploration of Alternative E3 Ligase Recruitment for STAT3 Degradation

Currently, a limited number of E3 ligases, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL), are predominantly used in PROTAC design. nih.gov Exploring the recruitment of alternative E3 ligases for STAT3 degradation by modifying this compound could offer several advantages. Different E3 ligases have distinct tissue expression patterns, which could be exploited to achieve more tissue-specific degradation of STAT3, thereby minimizing potential side effects. nih.gov Furthermore, some tumors may develop resistance to PROTACs by downregulating the recruited E3 ligase. Having a panel of this compound variants that recruit different E3 ligases would provide a strategy to overcome such resistance. explorationpub.com The human genome encodes over 600 E3 ligases, representing a vast and largely untapped resource for developing next-generation PROTACs. nih.gov

Expanding the Therapeutic Scope of this compound Beyond Primary Malignancies

While the primary focus of STAT3-targeted therapies has been on cancer, the role of STAT3 in other pathological conditions opens up new therapeutic avenues for this compound. Aberrant STAT3 signaling is implicated in a range of non-malignant diseases, including:

Autoimmune and Inflammatory Diseases: STAT3 is a key player in the signaling pathways of several pro-inflammatory cytokines. Its degradation could therefore be beneficial in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Fibrosis: STAT3 is involved in the activation of fibroblasts and the deposition of extracellular matrix, which are hallmarks of fibrotic diseases affecting organs such as the lungs, liver, and kidneys.

Preclinical studies in relevant animal models will be crucial to validate the therapeutic potential of this compound in these and other non-oncological indications.

Preclinical Translation and Future Research Perspectives for STAT3 Targeted Degradation

The successful preclinical development of this compound paves the way for its translation into clinical settings. Key future research perspectives include:

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed PK/PD studies are necessary to understand the absorption, distribution, metabolism, and excretion of this compound, as well as its dose-dependent effects on STAT3 levels in vivo. wuxiapptec.com

Biomarker Development: Identifying predictive biomarkers will be essential for selecting patients who are most likely to respond to treatment with this compound. This could include assessing baseline STAT3 activation levels or the expression of specific E3 ligases in tumors.

Overcoming Resistance: Investigating potential mechanisms of resistance to this compound will be critical for developing strategies to circumvent them. This could involve mutations in STAT3 that prevent PROTAC binding or alterations in the ubiquitin-proteasome system.

The journey of this compound from a promising preclinical candidate to a clinically effective therapeutic will require a concerted effort in these and other research areas. The continued exploration of its biological activities and the development of innovative strategies to optimize its performance will ultimately determine its impact on the treatment of STAT3-driven diseases.

Data Table: Preclinical Activity of this compound

| Cell Line | DC50 | Growth Inhibition (IC50) | Notes |

| Molm-16 | 3.54 μM | 0.582 μM (4 days) | Selective and efficacious degradation. medchemexpress.com |

| SU-DHL-1 | >10 μM | Ineffective up to 5 μM | No effect on STAT3 or pSTATSY705 levels. medchemexpress.com |

Q & A

Q. What is the molecular mechanism of PROTAC STAT3 Degrader-2, and how does it differ from traditional STAT3 inhibitors?

this compound operates via a catalytic, event-driven mechanism, recruiting an E3 ubiquitin ligase to tag STAT3 for proteasomal degradation. Unlike small-molecule inhibitors that block STAT3 activity through occupancy (e.g., binding to the SH2 domain), PROTACs induce complete protein removal, potentially overcoming resistance mechanisms like compensatory signaling . In Molm-16 acute leukemia cells, it reduces total STAT3 protein levels at low concentrations (DC50 = 3.54 μM) . Methodologically, degradation efficacy is validated via Western blotting and cellular viability assays in STAT3-dependent models .

Q. How should researchers design in vitro experiments to evaluate this compound’s potency and selectivity?

- Dose-Response Curves : Test concentrations ranging from 30 nM to 3 μM (based on reported activity in Molm-16 cells) to establish DC50 values .

- Time-Course Analysis : Assess degradation kinetics (e.g., 3–24 hours) to determine optimal treatment duration .

- Selectivity Controls : Use isogenic cell lines with STAT3 knockout or proteasome inhibitors (e.g., MG-132) to confirm on-target degradation .

- Off-Target Profiling : Perform proteome-wide analyses (e.g., DIA-MS) to identify unintended protein degradation .

Q. What are the key challenges in translating this compound from in vitro to in vivo models?

- Pharmacokinetics : PROTACs often face poor bioavailability due to their large molecular weight. Use pharmacokinetic (PK) studies to optimize dosing regimens .

- Tumor Penetration : Solid tumors (e.g., HNSCC, CRC) may require localized delivery or nanoparticle formulations to enhance penetration .

- Biomarker Validation : Monitor STAT3 degradation in tumor biopsies via immunohistochemistry (IHC) or targeted proteomics .

Advanced Research Questions

Q. How does this compound compare to other STAT3-targeting PROTACs like SD-36 in terms of efficacy and applicability?

- SD-36 : A peptide-based PROTAC effective in leukemia/lymphoma but limited in solid tumors due to poor permeability .

- STAT3 Degrader-2 : Designed using natural product-derived ligands (e.g., toosendanin), it shows promise in epithelial cancers (e.g., HNSCC) via patient-derived xenografts (PDX) and organoids (PDO) .

- Key Differences : STAT3 Degrader-2’s semisynthetic design leverages natural product diversity for improved tissue penetration, while SD-36 relies on structure-based peptide engineering .

Q. What methodologies can resolve contradictory data on this compound’s downstream effects in different cancer models?

- Multi-Omics Integration : Combine transcriptomics, proteomics, and phospho-STAT3 profiling to map context-dependent signaling changes .

- Functional Rescue Experiments : Reintroduce STAT3 or dominant-negative mutants to confirm phenotype causality .

- Cross-Model Validation : Test hypotheses in diverse models (e.g., hematologic vs. epithelial cancers) to identify tissue-specific dependencies .

Q. How can researchers identify predictive biomarkers for this compound sensitivity?

- Proteomic Profiling : In sensitive vs. resistant cell lines, STAT1 overexpression was correlated with resistance, suggesting its role as a biomarker .

- CRISPR Screens : Identify genes modulating degradation efficacy (e.g., E3 ligase components or ubiquitin-proteasome machinery) .

- Clinical Correlation : Validate biomarkers in PDX/PDO models with matched patient clinical data .

Q. What strategies improve this compound’s therapeutic window in preclinical models?

- Linker Optimization : Modify linker length/chemistry to balance degradation efficiency and pharmacokinetics (e.g., azetidine-based linkers in TSM-1 improved tumor retention) .

- Tissue-Specific E3 Ligases : Explore E3 ligases with restricted expression (e.g., Cereblon in hematopoietic cells) to reduce off-target toxicity .

- Combination Therapies : Pair with inhibitors of compensatory pathways (e.g., JAK/STAT or MEK) to enhance efficacy .

Methodological Considerations

- Degradation Validation : Always confirm STAT3 loss via orthogonal methods (e.g., flow cytometry for surface STAT3 in immune cells) .

- Data Reproducibility : Use standardized protocols for cell culture (e.g., serum-free conditions to avoid STAT3 activation artifacts) .

- Ethical Reporting : Disclose limitations (e.g., incomplete degradation in hypoxic tumor regions) to avoid overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.